{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol
Description
{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol is a silicon-containing aromatic alcohol featuring a 4-bromophenyl group attached to a dimethylsilyl moiety and a benzyl alcohol substituent. The bromine atom enhances reactivity in cross-coupling reactions, while the silyl group may influence steric and electronic properties.
Properties
IUPAC Name |
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQDWNXYJIOKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947515-73-3 | |
| Record name | {2-[(4-bromophenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol typically involves the reaction of 4-bromophenylmagnesium bromide with dimethylchlorosilane, followed by the addition of benzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding interactions, while the silyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The following compounds are structurally analogous, differing in substituents on the phenyl or silyl groups:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Key Properties/Applications | Evidence IDs |
|---|---|---|---|---|---|
| {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol | C₁₅H₁₇BrOSi* | ~333.27 | 4-Bromophenyl | High reactivity in cross-coupling; potential intermediate for drug synthesis. | [1, 3, 8] |
| {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol | C₁₅H₁₇FOSi | 260.38 | 4-Fluorophenyl | Electron-withdrawing fluorine enhances stability; used in imaging agents. | [2, 7] |
| {2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol | C₁₆H₂₀O₂Si | 272.42 | 2-Methoxyphenyl | Electron-donating methoxy increases solubility in polar solvents. | [4] |
| (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol | C₁₅H₁₅BrO₃ | 323.18 | 2,4-Dimethoxyphenyl | Dimethoxy groups improve hydrophilicity; lacks silyl group. | [3] |
| Phenol, 4-[(bromomethyl)dimethylsilyl] | C₉H₁₃BrOSi | 245.19 | Bromomethyl | Bromine on silyl enables alkylation; phenolic -OH increases acidity. | [8] |
*Calculated based on analogous structures.
Spectroscopic and Physical Properties
- NMR Shifts : The target compound’s ¹H-NMR (DMSO-d₆) shows aromatic protons at δ 7.32–6.43 ppm, influenced by bromine’s deshielding effect . The fluorinated analog would exhibit distinct splitting patterns (e.g., coupling with ¹⁹F) .
- Melting Points : Bromine’s polarizability likely increases the melting point compared to the fluorinated analog (storage at room temperature suggests lower mp for the latter) .
Biological Activity
{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a bromophenyl group, a dimethylsilyl substituent, and a hydroxymethyl group. These structural features contribute to its reactivity and biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Biomolecules : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylsilyl group may form hydrogen bonds with polar residues. This interaction can modulate enzyme and receptor activities, leading to various biological effects.
- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis by arresting the cell cycle at specific phases, particularly the S phase, which is critical for DNA synthesis .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant inhibition rates against various cancer cell lines, indicating potential as an anticancer agent .
Cell Line Inhibition Rate (%) IC50 (μM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26 - Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
Case Studies
- Antitumor Activity in HepG2 Cells : A study examined the effects of a structurally similar compound on HepG2 liver cancer cells, revealing that treatment led to increased apoptosis through mitochondrial pathways. The study highlighted the importance of Bax and Bcl-2 regulation in mediating these effects .
- Synthesis and Characterization : The synthesis of this compound has been documented, showcasing its utility as a building block in organic synthesis and its potential for further functionalization to enhance biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
